(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid chemical properties
(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid chemical properties
An In-depth Technical Guide to (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid (CAS No. 886363-63-9) is a synthetic organic compound featuring a fluorophenyl group and a piperidin-4-one moiety linked by an acetic acid backbone.[1] This molecule belongs to the class of α-amino acids, a critical group of compounds in medicinal chemistry and drug discovery. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the piperidine scaffold is a common feature in many pharmaceuticals, influencing properties like solubility and bioavailability.[2] The ketone functionality on the piperidine ring offers a site for further chemical modification, making this compound a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known and predicted chemical properties of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, a proposed synthetic route, and a discussion of its potential applications in research and drug development.
Physicochemical Properties
While experimental data for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is not extensively reported in publicly available literature, its fundamental properties can be calculated and predicted based on its structure. These predicted values serve as a valuable starting point for experimental design and characterization.
| Property | Value | Source |
| CAS Number | 886363-63-9 | ChemicalBook[1] |
| Molecular Formula | C₁₃H₁₄FNO₃ | ChemicalBook[1] |
| Molecular Weight | 251.25 g/mol | ChemicalBook[1] |
| IUPAC Name | (4-fluorophenyl)(4-oxopiperidin-1-yl)acetic acid | --- |
| Predicted XLogP3 | 0.8 | --- |
| Predicted Hydrogen Bond Donor Count | 1 | --- |
| Predicted Hydrogen Bond Acceptor Count | 4 | --- |
| Predicted Rotatable Bond Count | 3 | --- |
| Predicted Topological Polar Surface Area | 60.7 Ų | --- |
Proposed Synthesis Pathway: A Multi-Component Approach
A plausible and efficient method for the synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is the Ugi four-component condensation (U-4CC). This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-aminoacyl amide derivatives.[3] For the synthesis of the target compound, a modified Ugi reaction can be envisioned.
A related and well-established method for α-amino acid synthesis is the Strecker synthesis, which involves the reaction of an aldehyde with cyanide and ammonia, followed by hydrolysis.[4][5][6]
Below is a proposed synthetic workflow based on the principles of multi-component reactions.
Caption: Proposed Synthesis Workflow for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on established methodologies for α-amino acid synthesis.
Step 1: Synthesis of α-(4-Fluorophenyl)-α-(4-oxopiperidin-1-yl)acetonitrile
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To a stirred solution of 4-oxopiperidine (1.0 eq) in chloroform at 0 °C, add 4-fluorobenzaldehyde (1.0 eq).
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Stir the mixture for 30 minutes at 0 °C.
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Add trimethylsilyl cyanide (1.1 eq) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with chloroform (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the α-aminonitrile intermediate.
Step 2: Hydrolysis to (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
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To the purified α-(4-Fluorophenyl)-α-(4-oxopiperidin-1-yl)acetonitrile, add a 6 M aqueous solution of hydrochloric acid.
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Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.
-
Monitor the hydrolysis by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature.
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Adjust the pH of the solution to isoelectric point using a suitable base (e.g., 1 M NaOH) to precipitate the amino acid.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
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Dry the solid product under vacuum to yield (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid.
Spectral Characterization (Predicted)
The following are predicted spectral characteristics that would aid in the identification and confirmation of the synthesized compound.
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¹H NMR: Expected signals would include aromatic protons from the 4-fluorophenyl group (likely two doublets of doublets), a singlet for the α-proton, and multiplets for the piperidine ring protons.
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¹³C NMR: Aromatic carbons, a carbonyl carbon of the ketone, a carboxyl carbon, the α-carbon, and piperidine ring carbons would be expected in the spectrum.
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FT-IR: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the ketone, another C=O stretch for the carboxylic acid, and C-F and C-N stretching vibrations.
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Mass Spectrometry (ESI-MS): An expected [M+H]⁺ peak at m/z 252.1036.
Potential Applications and Research Directions
The structural motifs within (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid suggest several potential areas of application in drug discovery and chemical biology.
Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs.[2] Compounds containing α-aryl-α-amino acid moieties have also shown diverse biological activities. The combination of these features in the target molecule makes it an interesting candidate for screening in various therapeutic areas.
Caption: Potential Structure-Activity Relationship Insights.
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Central Nervous System (CNS) Disorders: The lipophilicity imparted by the fluorophenyl group may facilitate blood-brain barrier penetration, making it a candidate for CNS-acting agents.
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Oncology: The piperidinone moiety can be a handle for further derivatization to explore structure-activity relationships (SAR) for anticancer activity.
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Infectious Diseases: As a peptidomimetic, it could be explored for its potential to inhibit enzymes crucial for microbial survival.
Chemical Biology
As a synthetic amino acid, this compound could be incorporated into peptides to study protein structure and function. The fluorine atom can serve as a useful probe for ¹⁹F NMR studies.
Conclusion
(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is a molecule with significant potential as a building block in medicinal chemistry and as a tool for chemical biology research. While experimental data is currently limited, this guide provides a solid foundation of predicted properties and a plausible synthetic strategy to encourage further investigation into this promising compound. The unique combination of a fluorinated aromatic ring, a reactive piperidinone core, and an amino acid backbone makes it a valuable target for synthesis and biological evaluation.
References
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Ugi Reaction. Organic Chemistry Portal. [Link]
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α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. [Link]
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Synthesis of naturally occurring uridine-alpha-amino acid derivatives by the application of Ugi reaction. PubMed. [Link]
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A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]
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Some bioactive α‐amino acid derivatives with a piperidine core. ResearchGate. [Link]
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Strecker Synthesis. Master Organic Chemistry. [Link]
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A silicon-labelled amino acid suitable for late-stage fluorination and unexpected oxidative cleavage reactions in the preparation of a key intermediate in the Strecker synthesis. Royal Society of Chemistry. [Link]
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Strecker amino acid synthesis. Wikipedia. [Link]
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(4-Fluorophenyl)acetic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Representative biologically active compounds containing α‐aryl substituted γ‐amino acid derivative motifs. ResearchGate. [Link]
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Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. [Link]
-
Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. [Link]
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Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs. [Link]
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Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC - NIH. [Link]
-
In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. [Link]
Sources
- 1. 886363-63-9 CAS MSDS ((4-FLUORO-PHENYL)-(4-OXO-PIPERIDIN-1-YL)-ACETIC ACID ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ugi Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. chemistnotes.com [chemistnotes.com]
